WAY 163909 Demonstrates 20-Fold Binding Selectivity for 5-HT2C Over 5-HT2A and 46-Fold Over 5-HT2B
WAY 163909 binds to human 5-HT2C receptors with a Ki of 10.5 ± 1.1 nM. In direct head-to-head comparison within the same study using identical assay conditions, binding affinities for the human 5-HT2A and 5-HT2B receptor subtypes were 212 nM and 485 nM, respectively [1]. This yields a 5-HT2A/5-HT2C selectivity ratio of approximately 20-fold and a 5-HT2B/5-HT2C selectivity ratio of approximately 46-fold. By comparison, the clinically approved 5-HT2C agonist lorcaserin exhibits a 5-HT2A/5-HT2C selectivity ratio of approximately 7.5-fold and a 5-HT2B/5-HT2C ratio of 12-fold based on published Ki data (5-HT2C Ki = 15 ± 1 nM; 5-HT2A Ki = 112 nM; 5-HT2B Ki = 174 nM) [2]. WAY 163909 also exhibits negligible affinity (<50% inhibition at 1 μM) for human 5-HT1A, D2, and D3 receptors, and weak affinity for human D4 (245 nM) and 5-HT7 (343 nM) subtypes [1].
| Evidence Dimension | Receptor binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | 5-HT2C Ki = 10.5 ± 1.1 nM; 5-HT2A Ki = 212 nM; 5-HT2B Ki = 485 nM |
| Comparator Or Baseline | Lorcaserin: 5-HT2C Ki = 15 ± 1 nM; 5-HT2A Ki = 112 nM; 5-HT2B Ki = 174 nM |
| Quantified Difference | WAY 163909 5-HT2A/5-HT2C ratio ≈20; lorcaserin ratio ≈7.5. WAY 163909 5-HT2B/5-HT2C ratio ≈46; lorcaserin ratio ≈12 |
| Conditions | Radioligand binding assays using [125I]DOI (5-HT2C), [3H]ketanserin (5-HT2A), and [3H]LSD (5-HT2B) in CHO cell membranes expressing human receptors |
Why This Matters
Superior binding selectivity for 5-HT2C over 5-HT2A and 5-HT2B may translate to reduced off-target effects in behavioral and metabolic studies, particularly given that 5-HT2B agonism is linked to cardiac valvulopathy and 5-HT2A activation to psychotomimetic effects.
- [1] Dunlop J, Sabb AL, Mazandarani H, Zhang J, Kalgaonker S, Shukhina E, Sukoff S, Vogel RL, Stack G, Schechter L, Harrison BL, Rosenzweig-Lipson S. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole], a novel 5-hydroxytryptamine 2C receptor-selective agonist with anorectic activity. J Pharmacol Exp Ther. 2005 May;313(2):862-9. doi:10.1124/jpet.104.075382 View Source
- [2] Thomsen WJ, Grottick AJ, Menzaghi F, Reyes-Saldana H, Espitia S, Yuskin D, Whelan K, Martin M, Morgan M, Chen W, Al-Shamma H, Smith B, Chalmers D, Behan D. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. J Pharmacol Exp Ther. 2008 May;325(2):577-87. doi:10.1124/jpet.107.133348 View Source
